

A Comparative Analysis of BAY885 and Other Kinase Inhibitors for Researchers

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Performance and Mechanisms of ERK5 Inhibitors.

This guide provides a detailed comparative analysis of **BAY885**, a potent and selective ERK5 inhibitor, with other notable kinase inhibitors targeting the ERK5 pathway. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, selectivity, and underlying mechanisms of action supported by experimental data.

Introduction to BAY885 and the ERK5 Signaling Pathway

BAY885 is a novel and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7)[1]. The MEK5/ERK5 signaling cascade is implicated in various cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation has been linked to tumorigenesis in several cancers, including breast cancer[2]. BAY885 has been investigated for its anti-tumor properties, demonstrating the ability to induce apoptosis in breast cancer cells through the endoplasmic reticulum (ER) stress/Mcl-1/Bim pathway[2]. A unique characteristic of many ERK5 inhibitors, including BAY885, is the phenomenon of "paradoxical activation," where inhibition of the kinase domain can lead to the activation of ERK5's transcriptional activity[3][4][5]. This guide will delve into a comparative analysis of BAY885 with other ERK5 inhibitors, focusing on their biochemical potency, cellular activity, selectivity, and the intriguing aspect of paradoxical activation.



Comparative Analysis of Kinase Inhibitors

This section provides a quantitative comparison of **BAY885** with other ERK5 inhibitors, including AX15836, XMD8-92, JWG-071, and the multi-kinase inhibitor TG02.

Biochemical Potency and Cellular Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of the selected inhibitors against ERK5 and other relevant targets. These values are critical indicators of an inhibitor's potency.



| Inhibitor | Target | IC50 / Kd | Cell Line | Assay Type | Reference |
|-----------|---------------------|--|--------------------------|--------------------------|-----------|
| BAY885 | ERK5 | IC50 = 40 nM | - | Enzymatic Assay | [1] |
| MEF2-luc | IC50 = 115 nM | SN12C | Reporter Assay | [1] | |
| AX15836 | ERK5 | IC50 = 8 nM | - | Biochemical Assay | [6] |
| ERK5 | IC50 = 4-9 nM | PBMCs, Endothelial cells, Oncogenic cell lines | Intracellular KiNativ | | |
| BRD4 | Kd = 3,600 nM | - | - | [6] | |
| XMD8-92 | ERK5 (BMK1) | Kd = 80 nM | - | ATP-binding displacement | [7] |
| BRD4 | Kd = 170 nM | - | ATP-binding displacement | [7] | |
| ERK5 | IC50 = 1.5 μΜ | HeLa | KiNativ | [8] | |
| TNK1 | IC50 = 10 μM | HeLa | KiNativ | [8] | - |
| ACK1 | IC50 = 18 μM | HeLa | KiNativ | [8] | |
| JWG-071 | ERK5 | IC50 = 88 nM | - | Biochemical Assay | [9] |
| LRRK2 | IC50 = 109 nM | - | Biochemical Assay | [9] | |
| МАРК7 | IC50 = 20 ± 3 nM | HeLa | Autophospho rylation | [10] | |



| TG02 | CDK1 | IC50 = 19 nM | - | Enzymatic Assay | [11] |
|------|--------------|--------------|--------------------|--------------------|------|
| CDK2 | IC50 = 11 nM | - | Enzymatic Assay | [11] | |
| CDK7 | IC50 = 37 nM | - | Enzymatic Assay | [11] | |
| CDK9 | IC50 = 10 nM | - | Enzymatic Assay | [11] | |
| JAK2 | IC50 = 19 nM | - | Enzymatic Assay | [12] | |
| FLT3 | IC50 = 19 nM | - | Enzymatic Assay | [12] | |

Kinase Selectivity Profile

Selectivity is a crucial aspect of kinase inhibitors, as off-target effects can lead to toxicity and confounding experimental results. This table summarizes the selectivity of the inhibitors against a panel of kinases.

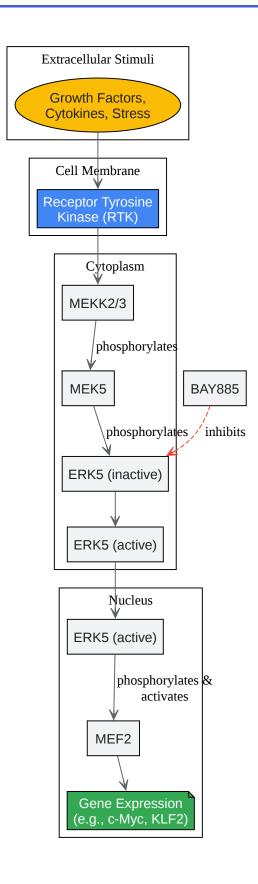


| Inhibitor | Selectivity Profile | Off-Targets | Reference |
|-----------|--|---|-----------|
| BAY885 | Highly selective vs. 357 kinases. | Weak inhibition of a few kinases. | [1] |
| AX15836 | >1,000-fold selectivity for ERK5 over a panel of >200 kinases. | Minimal off-target effects. Lacks BRD4 activity. | [6] |
| XMD8-92 | Potent dual inhibitor of ERK5 and BRD4. | DCAMKL2 (Kd = 190 nM), PLK4 (Kd = 600 nM), TNK1 (Kd = 890 nM). | [13] |
| JWG-071 | Selective for ERK5 over BRD4. | LRRK2 (IC50 = 109 nM). | [9][10] |
| TG02 | Multi-kinase inhibitor. | CDKs (1, 2, 7, 9), JAK2, FLT3. | [11][14] |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz.

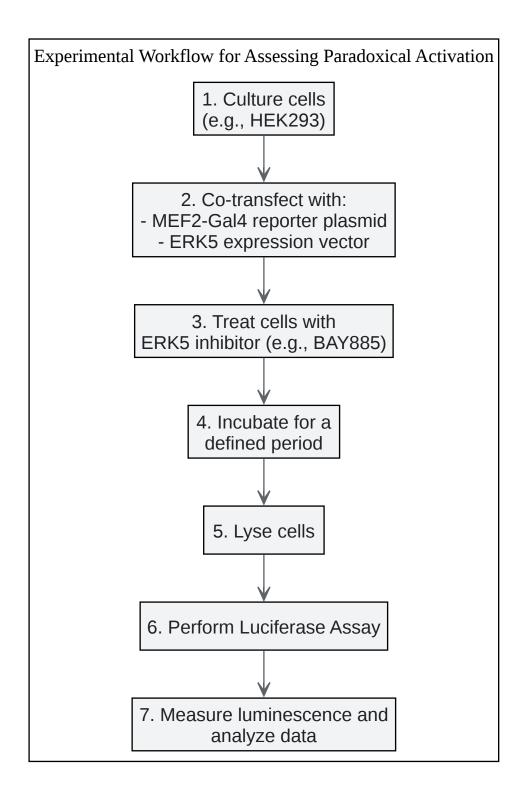




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MEK5/ERK5 Signaling Pathway and the point of inhibition by BAY885.





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